molecular formula C25H21NOS B418021 6-(4-isopropylphenyl)-6,12-dihydro-7H-indeno[2,1-c][1,5]benzothiazepin-7-one

6-(4-isopropylphenyl)-6,12-dihydro-7H-indeno[2,1-c][1,5]benzothiazepin-7-one

Cat. No.: B418021
M. Wt: 383.5g/mol
InChI Key: DZRRVNBGBJZDEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-isopropylphenyl)-6,12-dihydro-7H-indeno[2,1-c][1,5]benzothiazepin-7-one is a complex organic compound that belongs to the class of azulenic derivatives. These compounds are known for their unique chemical structures and interesting properties, which make them valuable in various scientific and industrial applications. The compound features a fused structure of five- and seven-membered rings, which is characteristic of azulene derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-isopropylphenyl)-6,12-dihydro-7H-indeno[2,1-c][1,5]benzothiazepin-7-one can be achieved through several synthetic routes. One common method involves the use of microwave-assisted multicomponent reactions in aqueous media. This method is advantageous due to its green chemistry characteristics, such as the use of water as a reaction medium, concise one-pot conditions, short reaction periods, easy work-up/purification, and reduced waste production .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar microwave-assisted techniques. The process is optimized for high yield and purity, ensuring that the compound meets the necessary standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

6-(4-isopropylphenyl)-6,12-dihydro-7H-indeno[2,1-c][1,5]benzothiazepin-7-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

6-(4-isopropylphenyl)-6,12-dihydro-7H-indeno[2,1-c][1,5]benzothiazepin-7-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-(4-isopropylphenyl)-6,12-dihydro-7H-indeno[2,1-c][1,5]benzothiazepin-7-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various biochemical reactions, influencing cellular processes. For example, it may act as an electrophile in substitution reactions or as a nucleophile in addition reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-isopropylphenyl)-6,12-dihydro-7H-indeno[2,1-c][1,5]benzothiazepin-7-one stands out due to its specific substitution pattern and the presence of sulfur and nitrogen atoms in its structure

Properties

Molecular Formula

C25H21NOS

Molecular Weight

383.5g/mol

IUPAC Name

11-(4-propan-2-ylphenyl)-5,11-dihydroindeno[2,1-c][1,5]benzothiazepin-12-one

InChI

InChI=1S/C25H21NOS/c1-15(2)16-11-13-17(14-12-16)25-22-23(18-7-3-4-8-19(18)24(22)27)26-20-9-5-6-10-21(20)28-25/h3-15,25-26H,1-2H3

InChI Key

DZRRVNBGBJZDEK-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4C3=O)NC5=CC=CC=C5S2

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4C3=O)NC5=CC=CC=C5S2

Origin of Product

United States

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